Regioisomeric Selectivity: 3,5-Dichlorophenyl vs. 2,5-Dichlorophenyl in CDK/Cyclin Inhibition
The 3,5-dichlorophenyl isomer is explicitly claimed as the essential N-terminal capping group in a series of peptide-hybrid CDK2/4 inhibitors, whereas the 2,5-dichlorophenyl isomer (CAS 338398-54-2) is not encompassed by the patent claims for this inhibitory mechanism [1]. The patent specifies that the aromatic ring bonded to the triazole must include halogen substitution, but the exemplified active inhibitors consistently utilize the 3,5-dichloro arrangement to achieve the required binding geometry within the cyclin groove [1].
| Evidence Dimension | Patent claim scope and exemplified inhibitor structures |
|---|---|
| Target Compound Data | Explicitly claimed and exemplified as the N-terminal capping group in CDK/cyclin peptide-hybrid inhibitors (US 20140296484). |
| Comparator Or Baseline | 2,5-dichlorophenyl isomer (CAS 338398-54-2): Not claimed or exemplified in the CDK/cyclin inhibitor patent. |
| Quantified Difference | Qualitative presence vs. absence in the patent's active inhibitor set; the 3,5-dichloro isomer is a necessary structural element for CDK/cyclin inhibition as claimed, while the 2,5-isomer is not. |
| Conditions | Patent analysis of cyclin-dependent kinase peptide-hybrid inhibitor structure-activity relationships. |
Why This Matters
For research groups developing CDK/cyclin inhibitors, the 3,5-dichloro substitution is a patent-validated structural requirement for binding, making this compound the correct isomer to procure and avoiding inactive or off-target-prone alternatives.
- [1] McInnes, C., Liu, S. (2014). Cyclin Based Inhibitors of CDK2 and CDK4. U.S. Patent Application No. 20140296484. Claims 1, 4, and examples. View Source
